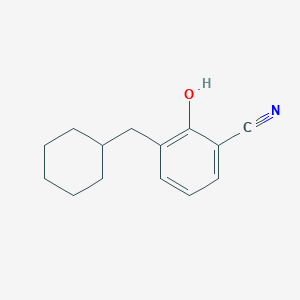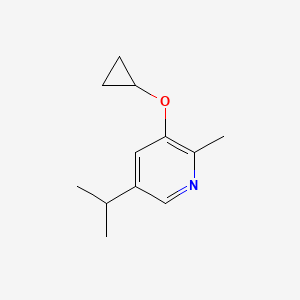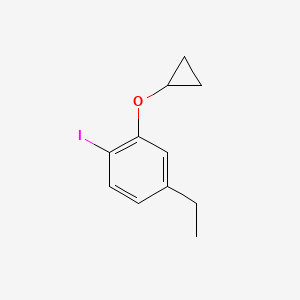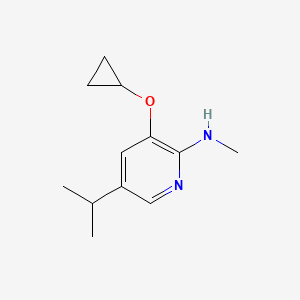
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.324 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a dimethylpicolinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme inhibition or receptor binding due to its specific structural features. In medicine, it could be investigated for its potential therapeutic effects. Additionally, in the industry, it might be used in the development of new materials or as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in these interactions are often complex and may require detailed studies to fully understand .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide can be compared with other similar compounds, such as picolinamide derivatives with different substituentsSimilar compounds include 3-cyclopropoxy-5-methyl-N,N-dimethylpicolinamide and 3-cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide .
Eigenschaften
Molekularformel |
C14H20N2O2 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N,N-dimethyl-5-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)10-7-12(18-11-5-6-11)13(15-8-10)14(17)16(3)4/h7-9,11H,5-6H2,1-4H3 |
InChI-Schlüssel |
XJUPSEJRRCXQMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(N=C1)C(=O)N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















